molecular formula C12H16OS B7863154 2'-(n-Butylthio)acetophenone

2'-(n-Butylthio)acetophenone

Cat. No.: B7863154
M. Wt: 208.32 g/mol
InChI Key: PAMOYQJGKWVWAC-UHFFFAOYSA-N
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Description

2’-(n-Butylthio)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a butylthio group attached to the acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(n-Butylthio)acetophenone typically involves the introduction of a butylthio group to the acetophenone core. One common method is the reaction of acetophenone with n-butylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of 2’-(n-Butylthio)acetophenone may involve more efficient and scalable methods. These methods could include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing advanced catalysts to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2’-(n-Butylthio)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted acetophenones.

Scientific Research Applications

2’-(n-Butylthio)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’-(n-Butylthio)acetophenone exerts its effects can vary depending on the specific application. In biological systems, it may interact with cellular components, altering membrane permeability or enzyme activity. The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with thiol-containing enzymes and proteins.

Comparison with Similar Compounds

    Acetophenone: The parent compound, lacking the butylthio group.

    4’-Methylthioacetophenone: Similar structure with a methylthio group instead of a butylthio group.

    2’-Ethylthioacetophenone: Contains an ethylthio group instead of a butylthio group.

Uniqueness: 2’-(n-Butylthio)acetophenone is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

1-(2-butylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMOYQJGKWVWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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